molecular formula C14H17NO4 B15051756 (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid

Cat. No.: B15051756
M. Wt: 263.29 g/mol
InChI Key: HSJVJHXRBQWFPG-LBPRGKRZSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid is a chiral compound with potential applications in various fields of scientific research. Its structure includes a benzyloxycarbonyl group, a methylamino group, and a pent-4-enoic acid moiety, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the pent-4-enoic acid moiety: This can be achieved through various synthetic routes, including the use of allyl acetic acid derivatives.

    Coupling reactions: The protected amino group is then coupled with the pent-4-enoic acid derivative under specific reaction conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The pent-4-enoic acid moiety may also play a role in binding to the active site of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid: This compound has a similar benzyloxycarbonyl group but differs in its core structure.

    4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid: Another compound with a benzyloxycarbonyl group, but with a different amino acid backbone.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)pent-4-enoic acid is unique due to its specific combination of functional groups and chiral center, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid

InChI

InChI=1S/C14H17NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h3-6,8-9,12H,1,7,10H2,2H3,(H,16,17)/t12-/m0/s1

InChI Key

HSJVJHXRBQWFPG-LBPRGKRZSA-N

Isomeric SMILES

CN([C@@H](CC=C)C(=O)O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(C(CC=C)C(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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